molecular formula C6H12N2S B7724587 piperidine-1-carboximidothioic acid

piperidine-1-carboximidothioic acid

Cat. No.: B7724587
M. Wt: 144.24 g/mol
InChI Key: UERQMZVFUXRQOD-UHFFFAOYSA-N
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Description

Piperidine-1-carboximidothioic acid is a piperidine derivative featuring a carboximidothioic acid functional group (-C(=S)-NH-OH). The substitution of oxygen with sulfur in the carboximidothioic acid group may influence hydrogen bonding, solubility, and chemical stability compared to oxygen-containing analogs like carboxamidines or carboxylic acids . Such compounds are often explored in pharmaceutical and materials science research, particularly for applications like CO₂ capture or enzyme inhibition .

Properties

IUPAC Name

piperidine-1-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERQMZVFUXRQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-1-carboximidothioic acid typically involves multicomponent reactions. One efficient method includes the use of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method provides moderate to good yields of the desired product.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and cycloaddition reactions. For instance, palladium and rhodium hydrogenation are used to achieve the desired piperidine derivatives by combining multiple reactions in one step .

Chemical Reactions Analysis

Types of Reactions

Piperidine-1-carboximidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas in the presence of palladium or rhodium catalysts.

    Substituting agents: Such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce various reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of piperidine-1-carboximidothioic acid with related compounds:

Compound Name CAS No. Functional Group Molecular Formula Key Structural Features Applications/Research Use
This compound - -C(=S)-NH-OH C₆H₁₀N₂OS Hypothesized thioamide analog with piperidine Potential CO₂ capture, drug design
Piperidine-1-carboximidamide 102392-91-6 -C(=NH)-NH₂ (guanidine) C₆H₁₁N₃·HI Chair-conformation piperidine, strong N–H⋯N H-bonds CO₂ capture, crystal engineering
3-Piperidinecarboxylic acid 498-95-3 -COOH C₆H₁₁NO₂ Simple carboxylic acid derivative Laboratory chemical synthesis
Carbamimidothioic acid, cyanomethyl ester·HCl 20062-43-5 -C(=S)-NH₂ ester C₃H₆ClN₃S Thioamide ester with cyanomethyl group Intermediate in organic synthesis
(R)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxylic acid 1581754-99-5 -COOH with naphthyl substituent C₁₈H₂₁NO₂ Bulky aromatic substituent on piperidine Pharmaceutical research

Key Differences in Reactivity and Stability

Hydrogen Bonding and Crystallinity: Piperidine-1-carboximidamide forms a two-dimensional hydrogen-bonded network via N–H⋯N interactions, critical for CO₂ absorption . this compound’s -SH and -OH groups could enable diverse H-bonding patterns, though this remains speculative without experimental data.

Synthesis Routes :

  • Piperidine-1-carboximidamide is synthesized via O-methylisourea sulfate and piperidine under reflux, followed by NaOH treatment . A similar route might apply to the thioic acid analog, substituting sulfur-containing reagents.
  • Carbamimidothioic acid esters are typically prepared via thioamide formation reactions, such as the reaction of thiourea derivatives with alkyl halides .

Thermodynamic Stability: X-ray data for piperidine-1-carboximidamide reveal a stable chair conformation for the piperidine ring and planar guanidine moiety . Thioic acid derivatives may exhibit conformational flexibility due to longer C–S bonds (≈1.81 Å vs.

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